

# Siremadlin p53 activation potency compared to RG7112 AMG232

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## Compound Focus: Siremadlin

CAS No.: 1448867-41-1

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## MDM2 Inhibitors at a Glance

The table below summarizes key preclinical and development data for **Siremadlin**, RG7112, and AMG232.

Inhibitor	Target Binding (IC <sub>50</sub> /K <sub>d</sub> )	Cellular Potency (IC <sub>50</sub> )	Clinical Status & Key Findings
<b>Siremadlin (HDM201)</b> [1] [2]	Not fully disclosed [2]	Not fully disclosed [2]	Clinical trials. A second-generation inhibitor with an inactive prodrug (RO6839921) for improved tolerability [2].
<b>RG7112</b> [3] [2]	<b>MDM2 HTRF IC<sub>50</sub> = 18 nM</b> [3]	Avg. <b>MTT IC<sub>50</sub> = 400 nM</b> (HCT-116, SJSA-1, RKO cells) [3]	First-in-class clinical candidate. Validated MDM2-p53 targeting; showed dose-dependent p53 activation and tumor growth inhibition (90% TGI at 200 mg/kg BID) [2].
<b>AMG 232</b> [4] [3] [5]	<b>SPR K<sub>d</sub> = 0.045 nM</b> [5]	<b>SJSA-1 EdU IC<sub>50</sub> = 9.1 nM</b> [3] [5]	Clinical trials. Demonstrated <b>complete tumor regression</b> in SJSA-1 xenograft models (ED <sub>50</sub> = 9.1 mg/kg) [5].

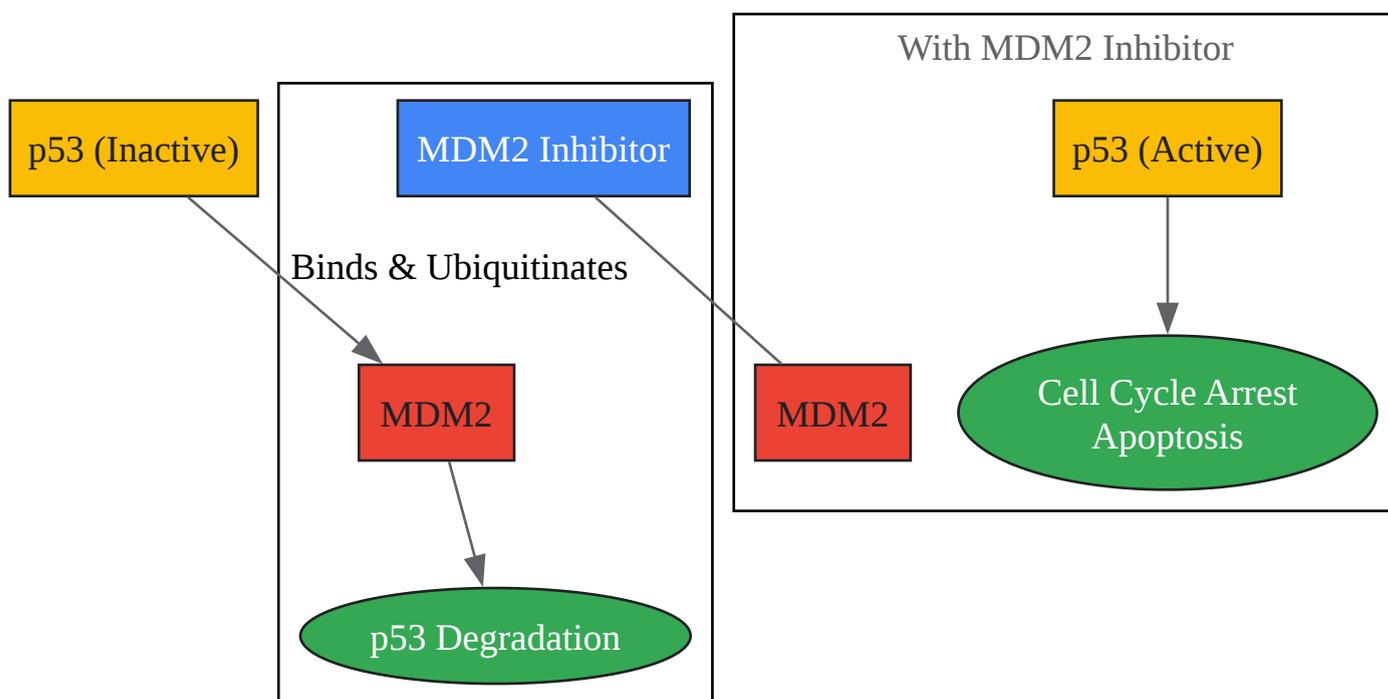
## Experimental Data and Protocols

The quantitative data in the table above were generated using standardized experimental methods. Here are the typical protocols for key assays.

Assay Type	Typical Experimental Protocol
<b>Biochemical Binding Assays (e.g., HTRF/TR-FRET)</b> [3]	1. Label p53 peptide and MDM2 protein with donor and acceptor fluorophores. 2. Incubate test compound with MDM2 protein and labeled p53 peptide. 3. Measure fluorescence resonance energy transfer (FRET). 4. Calculate IC <sub>50</sub> based on the compound's ability to disrupt the p53-MDM2 interaction and reduce FRET signal.
<b>Cellular Potency Assays (e.g., EdU Assay)</b> [3] [5]	1. Culture p53 wild-type cancer cells (e.g., SJSA-1 osteosarcoma). 2. Treat cells with a dose range of the MDM2 inhibitor. 3. Add a modified thymidine analog (EdU) to label newly synthesized DNA. 4. Detect incorporated EdU with a fluorescent dye and measure via flow cytometry. 5. Calculate IC <sub>50</sub> based on the concentration that reduces DNA synthesis (cell proliferation) by 50%.
<b>In Vivo Efficacy Studies</b> [2] [5]	1. Implant human tumor xenografts (e.g., SJSA-1) in immunodeficient mice. 2. Randomize mice into control and treatment groups once tumors establish. 3. Administer the compound orally at predetermined doses and schedules. 4. Monitor tumor volume and body weight regularly. 5. Calculate tumor growth inhibition (TGI) or effective dose (ED <sub>50</sub> ) at study end.

## MDM2-p53 Pathway and Drug Mechanism

The following diagram illustrates the core mechanism of p53 activation targeted by these MDM2 inhibitors.



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## Interpretation of Comparative Data

- **RG7112** served as the first-generation clinical proof-of-concept, but its relatively lower cellular potency required high doses, limiting its therapeutic window [3] [2].
- **AMG 232** shows a significant increase in both binding affinity and cellular potency over RG7112, which correlates with its superior and robust efficacy in preclinical models [3] [5].
- **Siremadlin's** development focused on improving the drug profile through a **prodrug strategy**, which is primarily aimed at enhancing tolerability and enabling more effective dosing schedules in patients, rather than just maximizing raw biochemical potency [1] [2].

## How to Access More Data

For the most current and direct comparative data, I recommend these approaches:

- **Check Clinical Trial Registries:** Search for **Siremadlin** on ClinicalTrials.gov. Study protocols and some results can provide indirect comparisons on effective dosing.
- **Review Major Conference Abstracts:** The American Association for Cancer Research (AACR) and American Society of Clinical Oncology (ASCO) annual meetings are key platforms for releasing new,

often head-to-head, preclinical and clinical data.

- **Search for Recent Reviews:** Look for recent (2023-2025) review articles in major journals on MDM2 inhibitors, which often include comparative tables and discuss the relative standing of each drug candidate.

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